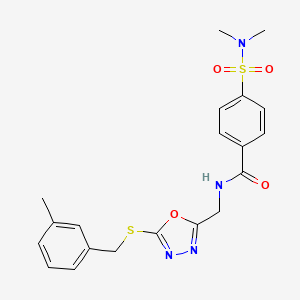
4-(N,N-dimethylsulfamoyl)-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (commonly referred to as DMOSB ) has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's implications in pharmacology.
Synthesis
DMOSB can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes:
- Formation of the Oxadiazole Ring : The initial step involves the condensation of thio-substituted benzyl compounds with hydrazine derivatives to form the oxadiazole moiety.
- Introduction of the Sulfamoyl Group : The dimethylsulfamoyl group is introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions with appropriate amines to yield the desired benzamide structure.
This synthetic pathway has been optimized for yield and purity, ensuring that the final compound is suitable for biological testing.
Antimicrobial Properties
DMOSB has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for DMOSB against these pathogens range from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent.
Anticancer Activity
Research has also highlighted the anticancer potential of DMOSB. In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that DMOSB induces apoptosis and inhibits cell proliferation. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Mechanistic studies suggest that DMOSB activates caspase pathways, leading to programmed cell death.
Enzyme Inhibition
DMOSB has shown promising results as an inhibitor of key enzymes involved in metabolic pathways:
- α-Amylase : This compound demonstrated an IC50 value of 25 µM, indicating potential use in managing diabetes by inhibiting carbohydrate digestion.
- Tyrosinase : It also exhibited significant inhibition of tyrosinase activity, which is crucial in melanin production, suggesting possible applications in skin whitening formulations.
Study 1: Antimicrobial Efficacy
In a controlled study, DMOSB was tested against a panel of resistant bacterial strains. The results indicated that DMOSB not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics.
Study 2: Anticancer Mechanism Exploration
A detailed investigation into the anticancer properties revealed that DMOSB treatment led to increased levels of reactive oxygen species (ROS) in cancer cells. This ROS accumulation was correlated with enhanced apoptosis markers such as Annexin V positivity and increased levels of cleaved PARP.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-14-5-4-6-15(11-14)13-29-20-23-22-18(28-20)12-21-19(25)16-7-9-17(10-8-16)30(26,27)24(2)3/h4-11H,12-13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSDTBZFNFTHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














